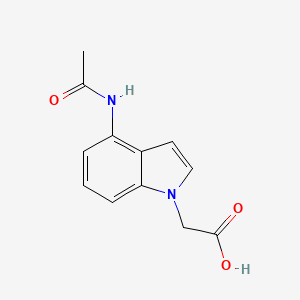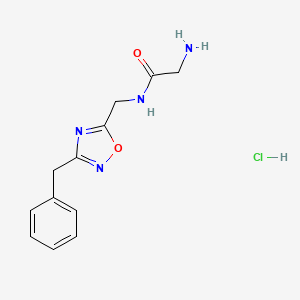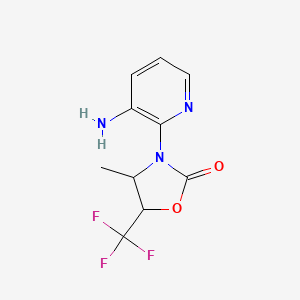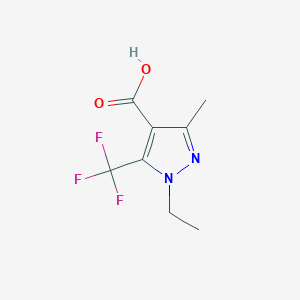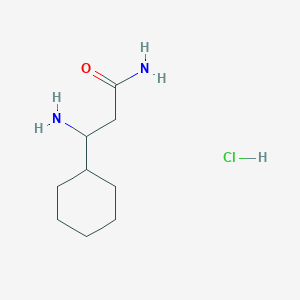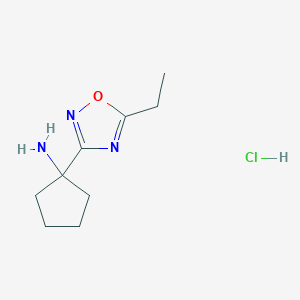
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is a compound with the molecular weight of 181.24 . The 1,3,4-Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Synthesis Analysis
The synthesis of this compound involves the use of a N-benzoyloxy amine as an electrophilic aminating reagent, in combination with copper (II) acetate . The compound is synthesized diversely as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular structure of the compound was confirmed by an X-ray cocrystal structure . The InChI code for the compound is1S/C9H15N3O/c1-2-7-11-8 (12-13-7)9 (10)5-3-4-6-9/h2-6,10H2,1H3 . Chemical Reactions Analysis
The compound is part of the 1,2,4-oxadiazoles class of compounds, which have been synthesized as anti-infective agents . The reaction conditions vary, and in some cases, the presence of ZnCl2 inhibits the cyclization reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.24 and is a liquid at room temperature . The InChI key for the compound isIHIDOZUVHPHRDK-UHFFFAOYSA-N .
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- This compound is a type of 1,2,4-oxadiazole , which is a class of heterocyclic compounds . These compounds often contain nitrogen and oxygen as heteroatoms in their structures .
- The compound has a molecular weight of 163.61 and its IUPAC name is (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
-
Scientific Field: Medicinal Chemistry
- 1,2,4-oxadiazoles, including the one you mentioned, have been synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
- The compound’s potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action have been studied .
-
Scientific Field: Anti-Infective Agents
-
Scientific Field: Anti-Tuberculosis Agents
-
Scientific Field: Material Science
-
Scientific Field: Pharmaceutical Compounds
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIINHPQWAJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

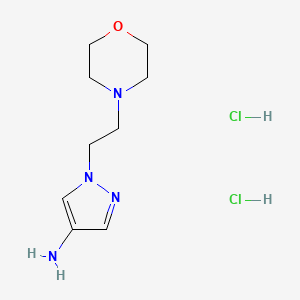
![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
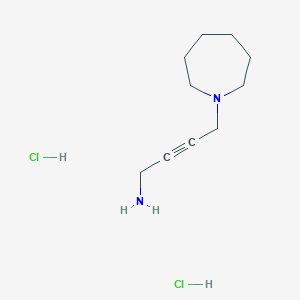
methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
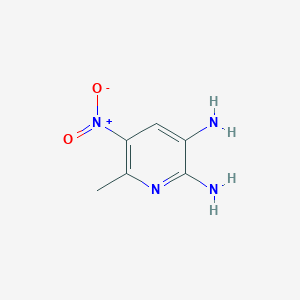
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
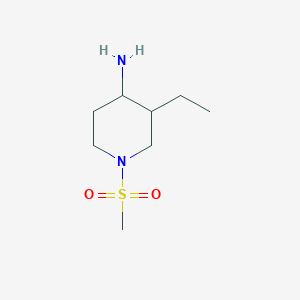
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)
